3-Fluoro-2,1-benzoxazol-1(3H)-ol
Description
Properties
CAS No. |
639030-19-6 |
|---|---|
Molecular Formula |
C7H6FNO2 |
Molecular Weight |
155.13 g/mol |
IUPAC Name |
3-fluoro-1-hydroxy-3H-2,1-benzoxazole |
InChI |
InChI=1S/C7H6FNO2/c8-7-5-3-1-2-4-6(5)9(10)11-7/h1-4,7,10H |
InChI Key |
KQOVYFFAQAJCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(ON2O)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 2,1 Benzoxazol 1 3h Ol
Historical Development of Approaches to 2,1-Benzoxazole and Benzoxazolol Frameworks
The synthesis of benzoxazoles, a class of heterocyclic compounds containing a benzene (B151609) ring fused to an oxazole (B20620) ring, has a rich history dating back over a century. nih.gov The traditional and most common approach involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as aldehydes, acid chlorides, or orthoesters. nih.govjocpr.com This method has been refined over the years with the development of various catalysts, including metal catalysts, nanocatalysts, and ionic liquids, often under milder and more environmentally friendly conditions. nih.gov
The 2,1-benzoxazole (also known as anthranil) framework, an isomer of the more common 1,3-benzoxazole, has also been a subject of synthetic interest. Early methods for its synthesis often involved the reduction of 2-nitrobenzyl derivatives. More contemporary methods have expanded the synthetic toolkit for this heterocyclic system.
The introduction of a hydroxyl group to form a benzoxazolol framework adds another layer of synthetic complexity. These structures can exist in tautomeric forms, and their synthesis often requires careful control of reaction conditions to favor the desired isomer.
Direct and Indirect Fluorination Strategies for the 3-Position
The introduction of a fluorine atom at the 3-position of the 2,1-benzoxazol-1(3H)-ol core is a key synthetic challenge. Both electrophilic and nucleophilic fluorination methods can be considered for this transformation.
Electrophilic Fluorination Methodologies
Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). alfa-chemistry.comwikipedia.org These reagents are typically N-F compounds that are rendered electrophilic by the presence of electron-withdrawing groups. wikipedia.org This approach is particularly well-suited for the late-stage functionalization of electron-rich aromatic and heterocyclic systems. alfa-chemistry.com
For the synthesis of 3-Fluoro-2,1-benzoxazol-1(3H)-ol, an electrophilic fluorination of a suitable precursor, such as 2,1-benzoxazol-1(3H)-one, could be envisioned. The enolate or a related nucleophilic species derived from the benzoxazolone could react with an electrophilic fluorinating agent. The mechanism of electrophilic fluorination is a topic of ongoing research, with both SN2 and single-electron transfer (SET) pathways being proposed. wikipedia.org
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Key Features |
| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-fluorosulfonimide. wikipedia.org |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly selective, stable, and commercially available. wikipedia.orgnih.gov |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful electrophilic fluorinating agent. wikipedia.org |
Nucleophilic Fluorination Approaches
Nucleophilic fluorination employs a nucleophilic fluoride (B91410) source (F-) to displace a leaving group. alfa-chemistry.com This method is often cost-effective and suitable for large-scale synthesis. alfa-chemistry.com Common nucleophilic fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as anhydrous hydrogen fluoride (HF) and its complexes. alfa-chemistry.com
In the context of synthesizing this compound, a nucleophilic fluorination strategy would likely involve a precursor with a suitable leaving group at the 3-position, such as a halogen or a sulfonate ester. The choice of the fluoride source and reaction conditions would be critical to achieve the desired transformation without unwanted side reactions.
Table 2: Common Nucleophilic Fluorinating Agents
| Reagent Name | Key Features |
| Potassium Fluoride (KF) | Cost-effective but can be highly basic. alfa-chemistry.com |
| Cesium Fluoride (CsF) | More reactive than KF and often used in challenging fluorinations. alfa-chemistry.com |
| (Diethylamino)sulfur trifluoride | DAST |
| Olah's Reagent (HF/Pyridine) | Offers improved safety and reactivity compared to neat HF. alfa-chemistry.com |
Precursor Synthesis and Cyclization Reactions to Form the 2,1-Benzoxazolol Ring
Strategies Involving Substituted Phenols or Anilines
The synthesis of benzoxazole (B165842) derivatives frequently utilizes 2-aminophenols as key starting materials. nih.gov For the synthesis of this compound, a plausible approach would involve the use of a pre-fluorinated 2-aminophenol (B121084) derivative. The subsequent cyclization to form the 2,1-benzoxazolol ring could be achieved through various methods, potentially involving intramolecular displacement or condensation reactions.
Alternatively, strategies starting from substituted anilines could be employed. For instance, a 2-nitroaniline (B44862) derivative could undergo reduction and subsequent cyclization to form the desired heterocyclic core. The fluorine atom could be introduced either on the starting aniline (B41778) or at a later stage in the synthetic sequence.
Annulation Reactions for Heterocycle Construction
Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful strategy for constructing heterocyclic frameworks. For the synthesis of the 2,1-benzoxazolol ring, an annulation approach could involve the reaction of a suitable ortho-substituted benzene derivative with a reagent that provides the remaining atoms of the oxazolol ring.
Recent advances in synthetic methodology have provided a wide array of tools for heterocycle construction. For example, transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization strategies have opened up new avenues for the efficient synthesis of complex heterocyclic molecules. These modern methods could potentially be adapted for the synthesis of this compound and its derivatives.
Modern Catalytic Methods in the Synthesis of Fluorinated Heterocycles
The introduction of fluorine into heterocyclic systems has been revolutionized by the development of modern catalytic methods. These approaches offer significant advantages over classical fluorination techniques, including milder reaction conditions, higher selectivity, and improved functional group tolerance. For a molecule like this compound, where control of stereochemistry is crucial, catalytic methods are indispensable.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful tools for the formation of carbon-fluorine bonds, which is traditionally a challenging transformation. rsc.org Palladium and copper-based catalysts are at the forefront of these developments. nih.govbeilstein-journals.org
Palladium-Catalyzed Fluorination: Palladium-catalyzed cross-coupling reactions are a mainstay in modern organic synthesis. While C-F bond formation via reductive elimination from a Pd(II) or Pd(IV) center is known to be a difficult step, significant progress has been made through the design of specialized ligands. acsgcipr.org For the synthesis of a this compound scaffold, a potential strategy could involve the intramolecular cyclization of a pre-functionalized precursor, such as an ortho-substituted N-aryl hydroxylamine (B1172632) derivative.
Alternatively, direct C-H fluorination of a suitable benzoxazole precursor could be envisioned. echemi.com Palladium catalysts have been developed for the direct fluorination of C(sp³)–H bonds, which could be conceptually applied to a precursor of the target molecule. echemi.com Research by the Ritter lab has led to the development of palladium catalysts capable of fluorinating arenes, a methodology that could potentially be adapted for the heterocyclic core. echemi.comnih.gov
Copper-Catalyzed Fluorination: Copper catalysis has emerged as a cost-effective and efficient alternative to palladium for fluorination reactions. strath.ac.ukresearchgate.net Copper-catalyzed methods have been successfully applied to the C-H fluoroalkenylation of heterocycles and the fluorination of arene C-H bonds with the assistance of a directing group. strath.ac.ukresearchgate.netnih.gov A plausible route to this compound could involve a copper-catalyzed reaction of an ortho-aminophenol derivative. nih.govmdpi.com For instance, a copper-catalyzed dearomative amination of phenols has been reported, which generates intermediates that could potentially be trapped or further functionalized to form the desired benzoxazole ring system. researchgate.net
Table 1: Examples of Transition Metal-Catalyzed Fluorination Reactions Relevant to Heterocycle Synthesis This table presents data from studies on related, but not identical, compounds to illustrate the principles discussed.
| Catalyst System | Substrate Type | Fluorinating Agent | Key Features | Reference |
|---|---|---|---|---|
| Pd2(dba)3 / t-BuBrettPhos | Aryl Triflates | CsF | One-pot conversion of aryl alcohols to aryl fluorides. | nih.gov |
| Pd(OTf)2(MeCN)4 | Benzoic Acid Derivatives | N-Fluoropyridinium Salts | Directed ortho-C-H fluorination. | nih.gov |
| CuI | Benzoic Acid Derivatives | AgF | Auxiliary-assisted fluorination of β-sp² C-H bonds. | strath.ac.ukresearchgate.net |
| IPrCuBr / AgSbF6 | N-Alkoxy-2-methylanilines | N/A (Rearrangement) | Synthesis of meta-aminophenol derivatives via rearrangement. | nih.gov |
Organocatalytic and Biocatalytic Pathways
Organocatalysis: Organocatalysis has become a powerful strategy for asymmetric synthesis, including the enantioselective introduction of fluorine. nih.gov Chiral phosphoric acids and cinchona alkaloid derivatives are prominent catalysts in this area. researchgate.netmdpi.com For the synthesis of this compound, an organocatalytic approach could provide excellent stereochemical control at the C3 position.
A potential strategy involves the asymmetric fluorination of a precursor that can then be cyclized to form the benzoxazole ring. For example, the organocatalytic α-fluorination of cyclic ketones or related enamides has been well-established. nih.govrsc.org A chiral phosphoric acid could catalyze the enantioselective fluorination of a cyclic enamide or a related precursor, setting the stereochemistry for the target molecule. mdpi.comrsc.org The resulting fluorinated intermediate could then be further manipulated to form the 2,1-benzoxazol-1(3H)-ol ring system.
Table 2: Representative Organocatalytic Asymmetric Fluorination Methods This table presents data from studies on related, but not identical, compounds to illustrate the principles discussed.
| Catalyst Type | Substrate Type | Fluorinating Agent | Stereoselectivity | Reference |
|---|---|---|---|---|
| Cinchona Alkaloid Derivative | Cyclic Ketones | NFSI | High enantioselectivity | nih.gov |
| Chiral Phosphoric Acid | Cyclic Enamides | N-Fluoropyridinium Salts | High enantioselectivity | rsc.org |
| Chiral Anion Phase-Transfer | α-Branched Cyclohexanones | Selectfluor | High enantioselectivity | acs.org |
Biocatalysis: Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of complex molecules. nih.gov Enzymes such as fluorinases and dehydrogenases are of particular interest for the synthesis of fluorinated compounds. nih.govresearchgate.netacs.org
A fluorinase enzyme could potentially be used to directly fluorinate a suitable precursor to the benzoxazole ring system. nih.gov While the substrate scope of known fluorinases is still being explored, enzyme engineering holds promise for developing catalysts tailored to specific transformations. nih.gov Alternatively, a dehydrogenase could be used for the asymmetric reduction of a fluorinated ketone precursor. researchgate.netacs.org This would involve the synthesis of a fluorinated intermediate, which is then stereoselectively reduced to the corresponding alcohol, establishing the hydroxyl group of the target molecule with high enantiopurity. Recent advances have also shown that aldolases can be engineered to perform additions of β-fluoro-α-ketoacids to aldehydes, providing access to enantiopure secondary or tertiary fluorides. nih.gov
Synthetic Challenges and Stereochemical Control in this compound Synthesis
The synthesis of this compound is fraught with challenges, primarily stemming from the need to control the stereochemistry at the C3 position and the inherent reactivity of the hemiaminal ether functionality.
The introduction of a fluorine atom at a stereogenic center is a significant hurdle. beilstein-journals.org The high electronegativity of fluorine can influence the reactivity of adjacent functional groups and the conformational preferences of the molecule. beilstein-journals.org In the context of the 2,1-benzoxazole ring system, the installation of the fluorine atom at C3 must be highly stereoselective, as the biological activity of the final compound is likely dependent on its absolute configuration.
Diastereoselective fluorocyclization is a powerful strategy that could be employed. beilstein-journals.org This involves the cyclization of a precursor in a manner that the fluorine atom is introduced with a specific stereochemical orientation relative to other substituents on the ring.
The stability of the this compound product is another key consideration. Hemiaminal ethers are often in equilibrium with their open-chain aldehyde/ketone and amine forms, which can lead to racemization or decomposition. The presence of the electron-withdrawing fluorine atom may influence this equilibrium. Therefore, the choice of protecting groups and the reaction conditions for the final deprotection step will be critical for the successful isolation of the target compound.
Reactivity and Mechanistic Studies of 3 Fluoro 2,1 Benzoxazol 1 3h Ol
Investigation of the Compound's Stability and Degradation Pathways under Controlled Conditions
Under acidic conditions, protonation of the hydroxyl group could facilitate its elimination as a water molecule, leading to the formation of a reactive cation. This cation could then undergo further reactions, potentially leading to polymerization or rearrangement. In basic media, deprotonation of the hydroxyl group would form an alkoxide, which might influence the stability of the heterocyclic ring.
The fluorine atom, being highly electronegative, is expected to have a stabilizing effect on the C-F bond through inductive effects. However, under certain nucleophilic conditions, displacement of the fluoride (B91410) ion could occur, although this would likely require harsh reaction conditions.
Photochemical degradation is another possible pathway. Many heterocyclic compounds are known to be light-sensitive, and UV irradiation could potentially induce ring-opening or other rearrangements. The specific degradation products would depend on the solvent and the presence of other reactive species.
Elucidation of Tautomerism and Isomerization Processes Involving the 1(3H)-ol Moiety
The 1(3H)-ol moiety of 3-Fluoro-2,1-benzoxazol-1(3H)-ol is expected to exhibit tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In this case, a keto-enol type tautomerism is highly probable.
The this compound (the "enol" form) could exist in equilibrium with its keto tautomer, 3-fluoro-2,1-benzisoxazolin-1(3H)-one. The position of this equilibrium would be influenced by various factors, including the solvent polarity and the temperature. nih.gov In nonpolar solvents, the enol form might be favored due to intramolecular hydrogen bonding, while polar solvents could favor the keto form. nih.gov Studies on related 2-(2'-hydroxyphenyl)benzoxazoles have shown that the enol tautomer is often the more stable form in the ground state. acs.orgelsevierpure.com
It is also important to consider the potential for isomerization. For instance, ring-chain tautomerism could lead to the opening of the oxazole (B20620) ring to form an α-nitroso ketone intermediate, which could then potentially re-close to form a different isomer.
Table 1: Potential Tautomeric and Isomeric Forms of this compound
| Form | Structure | Notes |
| Enol Tautomer | This compound | The hydroxyl form of the molecule. |
| Keto Tautomer | 3-Fluoro-2,1-benzisoxazolin-1(3H)-one | The ketone form, in equilibrium with the enol. |
| Ring-Chain Isomer | o-(fluoro(nitroso)methyl)phenol | A potential open-chain isomer. |
Reaction Mechanisms of Functional Group Transformations on the Benzoxazolol Core
The benzoxazolol core of this compound offers several sites for functional group transformations. These include the hydroxyl group, the fluorine-substituted carbon, and the benzene (B151609) ring.
Reactions Involving the Hydroxyl Group at Position 1
The hydroxyl group at position 1 is a primary site for chemical modification. Standard reactions for alcohols can be anticipated:
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base would likely yield the corresponding esters.
Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) could produce ethers.
Oxidation: Oxidation of the secondary alcohol could lead to the formation of the corresponding ketone, 3-fluoro-2,1-benzisoxazolin-1(3H)-one. The choice of oxidizing agent would be crucial to avoid over-oxidation or degradation of the heterocyclic ring.
Reactivity at the Fluorine-Substituted 3-Position
The carbon atom at the 3-position is activated by the adjacent oxygen and nitrogen atoms of the heterocyclic ring. The fluorine atom, being a good leaving group under certain conditions, could be susceptible to nucleophilic substitution. Strong nucleophiles might displace the fluoride ion, allowing for the introduction of other functional groups at this position. The feasibility of such a reaction would depend on the nature of the nucleophile and the reaction conditions.
Ring-Opening and Ring-Closing Reaction Pathways
The 2,1-benzoxazole ring system is known to undergo ring-opening reactions under various conditions. These reactions are often synthetically useful for the preparation of other heterocyclic systems or functionalized benzenes. researchgate.netacs.orgrsc.org
Reductive Ring Opening: Treatment with reducing agents could lead to the cleavage of the N-O bond, resulting in the formation of an o-aminophenol derivative.
Base-Catalyzed Ring Opening: Strong bases can induce ring-opening, potentially leading to the formation of a phenolate (B1203915) intermediate which can then undergo further reactions. The Kemp decarboxylation is a named reaction that involves the base-induced ring opening of 3-carboxy-substituted benzisoxazoles. wikipedia.org
Acid-Catalyzed Ring Opening: In the presence of strong acids, the ring may open to form a variety of products depending on the reaction conditions and the presence of other nucleophiles.
Ring-closing reactions are the reverse of ring-opening and are fundamental to the synthesis of the benzoxazole (B165842) core. The synthesis of 2,1-benzoxazole derivatives often involves the cyclization of o-nitrophenyl compounds or the reaction of nitroarenes with arylacetonitriles. nih.gov The synthesis of this compound itself would likely proceed through a ring-closing mechanism, possibly involving an intramolecular cyclization of a suitably substituted precursor.
Table 2: Summary of Potential Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Esterification | Acyl chloride, base | 1-Acyloxy-3-fluoro-2,1-benzoxazole |
| Etherification | Alkyl halide, base | 1-Alkoxy-3-fluoro-2,1-benzoxazole |
| Oxidation | Mild oxidizing agent | 3-Fluoro-2,1-benzisoxazolin-1(3H)-one |
| Nucleophilic Substitution | Strong nucleophile | 3-Substituted-2,1-benzoxazol-1(3H)-ol |
| Electrophilic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | 5- or 7-substituted-3-fluoro-2,1-benzoxazol-1(3H)-ol |
| Reductive Ring Opening | Reducing agent (e.g., H₂/Pd) | 2-Amino-6-fluorophenol derivative |
| Base-Catalyzed Ring Opening | Strong base (e.g., NaOH) | o-Substituted phenol (B47542) derivative |
Theoretical and Computational Investigations of 3 Fluoro 2,1 Benzoxazol 1 3h Ol
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 3-Fluoro-2,1-benzoxazol-1(3H)-ol. These studies, by analogy with related benzimidazole (B57391) and benzothiazole (B30560) derivatives, would likely focus on the distribution of electron density, the nature of the covalent bonds within the molecule, and the influence of the fluorine and hydroxyl substituents on the benzoxazole (B165842) core. nih.govmdpi.com
The introduction of a fluorine atom at the 3-position is expected to significantly alter the electronic landscape of the parent 2,1-benzoxazol-1(3H)-ol molecule. Due to fluorine's high electronegativity, a notable inductive effect would be observed, drawing electron density towards itself. This would likely lead to a polarization of the C3-F bond and influence the charge distribution across the entire heterocyclic ring system.
Computational Studies on Conformational Preferences and Energy Landscapes
The conformational flexibility of this compound is primarily associated with the orientation of the hydroxyl group at the 1-position. Computational studies, likely employing molecular mechanics or DFT, can be used to explore the potential energy surface of the molecule and identify the most stable conformers. mdpi.comnih.govdocumentsdelivered.com
By systematically rotating the dihedral angle of the C-O-H bond of the hydroxyl group, a potential energy scan can be generated. This would likely reveal distinct energy minima corresponding to different stable conformations. The relative energies of these conformers would indicate their population distribution at a given temperature. The planarity of the benzoxazole ring system itself is another point of interest, with calculations determining the energetic cost of any deviations from planarity. mdpi.com For related benzothiazole derivatives, conformational analysis has been performed by varying the dihedral angle between the benzothiazole and phenyl rings to identify the most stable conformers. mdpi.com
Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction
Molecular Orbital (MO) theory provides a framework for understanding the reactivity of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy and spatial distribution of these orbitals dictate the molecule's susceptibility to electrophilic and nucleophilic attack.
The HOMO is the orbital from which the molecule is most likely to donate electrons, making regions with high HOMO density susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating regions prone to nucleophilic attack. For this compound, the fluorine and hydroxyl substituents would influence the energies and localizations of the HOMO and LUMO. The electron-withdrawing fluorine atom would be expected to lower the energies of both the HOMO and LUMO.
The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive. Computational studies on related benzimidazole derivatives have explored the effects of different substituents on the HOMO-LUMO gap to understand their influence on optoelectronic properties. nih.gov
Table 1: Predicted Frontier Orbital Properties of this compound (Illustrative)
| Property | Predicted Value/Characteristic |
| HOMO Energy | Lowered by the inductive effect of fluorine |
| LUMO Energy | Lowered by the inductive effect of fluorine |
| HOMO-LUMO Gap | Potentially narrowed, suggesting increased reactivity |
| HOMO Localization | Likely on the benzene (B151609) ring and the nitrogen and oxygen heteroatoms |
| LUMO Localization | Likely distributed over the heterocyclic ring, with some density on the carbon atom bonded to fluorine |
Transition State Modeling and Reaction Pathway Calculations for Synthetic Transformations
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, transition state modeling can be used to elucidate the reaction pathways and predict the activation energies for key steps. acs.org
For instance, a plausible synthetic route could involve the cyclization of a suitably substituted precursor. Theoretical calculations can model this process, identifying the transition state structure for the ring-closure step. The calculated activation energy for this step would provide insight into the feasibility of the reaction under different conditions. Quantum mechanical calculations have been used to study the transition state of the base-promoted ring-opening of isoxazoles, a reaction that provides a model for understanding the reactivity of the isoxazole (B147169) ring in related systems. acs.org
Furthermore, computational studies can explore potential side reactions and byproducts, aiding in the optimization of synthetic protocols. For example, in the synthesis of some benzisoxazoles, Beckmann rearrangement can be a competing process. chim.it
Predictive Studies on Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) for Research Purposes
Computational methods can predict the spectroscopic properties of this compound, which can be invaluable for its future identification and characterization.
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The calculated chemical shifts would be sensitive to the electronic environment of each nucleus, providing further confirmation of the electronic structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed to predict its infrared (IR) spectrum. nih.gov This would allow for the identification of characteristic absorption bands corresponding to specific functional groups, such as the O-H stretch of the hydroxyl group, the C-F stretch, and the vibrations of the benzoxazole ring system.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.gov This would provide information about the electronic transitions between molecular orbitals and help to understand the molecule's photophysical properties.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Feature |
| ¹H NMR | Distinct signals for aromatic protons, with splitting patterns influenced by the fluorine and hydroxyl groups. A signal for the hydroxyl proton. |
| ¹³C NMR | Signals for each unique carbon atom, with the carbon attached to fluorine showing a characteristic large coupling constant. |
| ¹⁹F NMR | A single resonance with coupling to nearby protons. |
| IR | Characteristic absorption bands for O-H, C-H (aromatic), C=N, C-O, and C-F stretching and bending vibrations. |
| UV-Vis | Absorption maxima in the UV region corresponding to π-π* and n-π* electronic transitions. |
Intermolecular Interactions and Solvation Effects through Molecular Dynamics Simulations (Purely academic)
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in the condensed phase, both as a pure substance and in solution. nih.gov These simulations model the movement of atoms and molecules over time, allowing for the study of intermolecular interactions and solvation effects.
In a simulation of the pure compound, MD could reveal the preferred packing arrangements in the solid state and the nature of intermolecular forces, such as hydrogen bonding involving the hydroxyl group and dipole-dipole interactions.
In a solvent, MD simulations can elucidate how solvent molecules arrange themselves around the solute molecule. This is crucial for understanding how the solvent influences the conformational preferences and reactivity of this compound. For example, the hydrogen bonding capacity of the solvent would compete with any intramolecular hydrogen bonding. Such simulations have been employed to understand the binding of amidino-substituted benzimidazoles to biological targets. nih.gov
Advanced Analytical Methodologies for the Research of 3 Fluoro 2,1 Benzoxazol 1 3h Ol and Its Intermediates
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 3-Fluoro-2,1-benzoxazol-1(3H)-ol. It provides highly accurate mass measurements, which are critical for confirming the elemental composition of the target molecule and any intermediates formed during its synthesis. acs.org The ability of HRMS to determine the mass of a molecule with precision to several decimal places allows for the unequivocal confirmation of its molecular formula.
In the context of synthesizing this compound, HRMS can be coupled with a chromatographic system (e.g., LC-HRMS) to monitor the reaction progress in real-time. This allows researchers to track the consumption of reactants and the formation of the desired product and any byproducts. acs.org For instance, the proposed reaction mechanism for the synthesis of similar benzoxazole (B165842) derivatives has been confirmed using mass spectrometry. acs.org
Key applications of HRMS in the research of this compound include:
Confirmation of Molecular Formula: By comparing the experimentally measured accurate mass with the theoretically calculated mass, the elemental composition can be confidently assigned.
Fragment Analysis: HRMS can be used to fragment the molecule and analyze the resulting ions. This fragmentation pattern provides valuable structural information that can help in the identification of the compound.
Impurity Profiling: The high sensitivity and resolution of HRMS enable the detection and identification of even minor impurities in the reaction mixture or final product.
Table 1: Theoretical vs. a Hypothetical Measured Mass for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C7H5FNO2 |
| Calculated Exact Mass | 154.0304 |
| Hypothetical Measured Mass (e.g., ESI+) | 154.0301 |
| Mass Difference (ppm) | -1.95 |
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 19F NMR, 1H-19F COSY)
Multinuclear NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of this compound in solution. southampton.ac.uk The presence of a fluorine atom makes ¹⁹F NMR a particularly valuable tool, as it is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for its local electronic environment. southampton.ac.ukman.ac.uk
Key NMR experiments and their applications:
¹H NMR: Provides information on the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. For this compound, the proton at the C3 position would be expected to show coupling to the adjacent fluorine atom.
¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atom bonded to the fluorine (C3) would exhibit a large one-bond C-F coupling constant.
¹⁹F NMR: This is a direct and highly sensitive method for observing the fluorine atom. nih.gov The chemical shift of the fluorine nucleus provides information about its electronic environment. nih.gov In a proton-coupled ¹⁹F spectrum, the signal would be split by the adjacent proton at C3.
2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments establish connectivity between different nuclei. A ¹H-¹⁹F COSY or HETCOR experiment is particularly crucial as it would show a direct correlation between the fluorine atom and the proton at the C3 position, providing unambiguous evidence for their connectivity. rsc.orged.ac.uk This type of correlation is a cornerstone for the structural analysis of fluorinated compounds. nih.gov
Table 2: Hypothetical NMR Data for this compound
| Nucleus | Technique | Expected Chemical Shift (δ) / ppm | Expected Coupling (J) / Hz | Inferred Structural Information |
|---|---|---|---|---|
| ¹H | ¹H NMR | ~6.0 - 6.5 | ²JHF ≈ 50-60 Hz | Proton at C3 coupled to Fluorine |
| ¹H | ¹H NMR | ~7.0 - 8.0 | Aromatic protons | |
| ¹H | ¹H NMR | ~5.0 - 6.0 (broad) | Hydroxyl proton (-OH) | |
| ¹⁹F | ¹⁹F NMR | -150 to -170 | ²JFH ≈ 50-60 Hz | Fluorine at C3 coupled to Proton |
| ¹³C | ¹³C NMR | ~100 - 110 | ¹JCF ≈ 180-250 Hz | Carbon at C3 coupled to Fluorine |
X-Ray Crystallography for Solid-State Structure Determination of Analogues or Crystalline Forms
X-ray crystallography provides the most definitive structural information for a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing precise atomic coordinates, bond lengths, bond angles, and stereochemistry. While obtaining a suitable crystal of this compound itself may be challenging, the technique is invaluable for characterizing stable crystalline analogues or derivatives. researchgate.netresearchgate.net
The structural data from X-ray crystallography serves as the ultimate proof of structure and can be used to validate the interpretations made from spectroscopic data like NMR and MS. mdpi.comrsc.org For this compound, a crystal structure would unambiguously confirm the connectivity of the atoms, the conformation of the five-membered ring, and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Vibrational Spectroscopy (IR and Raman) for Characterizing Reaction Intermediates and Product Forms
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule. youtube.comresearchgate.net Each chemical bond vibrates at a characteristic frequency, and these vibrations can be probed by IR or Raman spectroscopy. masterorganicchemistry.com These techniques are particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups. esisresearch.org
For this compound, key vibrational modes would include:
O-H stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
Aromatic C-H stretch: Sharp peaks typically appearing just above 3000 cm⁻¹. nih.gov
C=C and C=N stretches: Absorptions in the 1500-1650 cm⁻¹ region, corresponding to the aromatic ring.
C-F stretch: A strong absorption in the IR spectrum, usually found in the 1000-1400 cm⁻¹ region, which is a key indicator for the presence of the fluorine atom.
C-O stretch: Typically observed in the 1000-1300 cm⁻¹ range.
The complementary nature of IR and Raman spectroscopy can provide a more complete vibrational profile of the molecule. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aromatic C=C/C=N | Stretching | 1500 - 1650 | Medium to Strong |
| C-F | Stretching | 1000 - 1400 | Strong |
| C-O | Stretching | 1000 - 1300 | Medium to Strong |
Chromatographic Techniques for Separation and Purity Assessment in Research Contexts (e.g., chiral HPLC for enantiomeric excess determination)
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.
A critical aspect of the analysis of this compound is its chirality. The carbon atom at position 3 (C3) is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers ((R) and (S)). Enantiomers have identical physical properties in a non-chiral environment, making their separation challenging. sigmaaldrich.com
Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.usresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. mdpi.comyoutube.com The ability to separate and quantify the enantiomers is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. Various types of CSPs and mobile phases can be screened to achieve optimal separation. mdpi.comukm.my In some cases, dynamic HPLC at low temperatures can be used to separate rapidly interconverting conformational enantiomers. uniroma1.itnih.gov
3 Fluoro 2,1 Benzoxazol 1 3h Ol As a Precursor and Scaffold in Academic Synthesis
Development of Novel Synthetic Reagents Utilizing the Benzoxazolol Structure
The unique structure of 3-Fluoro-2,1-benzoxazol-1(3H)-ol , featuring a reactive hydroxyl group and a strategically positioned fluorine atom, makes it an attractive starting material for the development of novel synthetic reagents. The inherent reactivity of the hemiaminal-like structure allows for the generation of electrophilic species suitable for various transformations.
Research in related benzoxazole (B165842) systems has demonstrated that the core structure can be leveraged to create reagents for specific chemical applications. mdpi.com For instance, the activation of the hydroxyl group in This compound could lead to the formation of a reactive intermediate. This intermediate could potentially be trapped by a variety of nucleophiles, effectively transferring the fluorinated benzoxazole moiety.
Furthermore, the development of fluorogenic derivatization reagents is a significant area of research, and the benzoxazole scaffold is a known fluorophore. rsc.org The synthesis of derivatives from This compound could yield novel reagents for the sensitive detection of biomolecules or for use in fluorescence-based assays. The fluorine atom can enhance the photophysical properties of such reagents, leading to improved quantum yields and stability. mdpi.com
| Reagent Type | Potential Application | Key Structural Feature |
| Electrophilic Fluorobenzoxazolylating Agent | Transfer of the fluorobenzoxazole moiety | Activated hydroxyl group |
| Fluorogenic Derivatization Reagent | Labeling of amines, thiols, or other nucleophiles | Inherent fluorescence of the benzoxazole core |
| Chiral Building Block | Asymmetric synthesis | Potential for resolution or asymmetric synthesis |
Application in the Construction of Complex Heterocyclic Systems
The This compound scaffold serves as a valuable starting point for the construction of more complex heterocyclic systems. The inherent functionality of the molecule allows for a variety of synthetic manipulations, including condensation reactions and cycloadditions, to build fused or spirocyclic ring systems.
The general synthetic utility of benzoxazoles is well-established, with numerous methods available for their construction from precursors like 2-aminophenols. rsc.orgbohrium.com In a reverse sense, the pre-formed This compound can be seen as a synthon for a fluorinated 2-aminophenol (B121084) derivative, which can then participate in cyclization reactions with various partners to afford a diverse library of heterocyclic compounds. For example, condensation with dicarbonyl compounds, aldehydes, or carboxylic acid derivatives can lead to the formation of new fused heterocyclic systems. acs.orgresearchgate.net
The presence of the fluorine atom can also influence the regioselectivity of these reactions, providing a handle for directed synthesis. The electron-withdrawing nature of fluorine can impact the reactivity of the aromatic ring, guiding subsequent substitution or cyclization steps to specific positions. nih.gov
Studies on Derivatization and Functionalization for Diversification of Chemical Space
The diversification of chemical space around a core scaffold is a key strategy in drug discovery and materials science. This compound offers multiple sites for derivatization, allowing for the systematic exploration of structure-activity relationships.
N-Functionalization: The nitrogen atom of the benzoxazole ring system can be a target for functionalization. While the parent compound exists in the hydroxyl form, under certain conditions, it may be possible to derivatize the nitrogen atom. This could involve reactions with alkylating agents, acylating agents, or arylation partners to introduce a wide range of substituents.
C-Functionalization: The aromatic ring of the benzoxazole scaffold is amenable to electrophilic aromatic substitution reactions. The directing effects of the existing substituents (fluoro and the fused oxazole (B20620) ring) would govern the position of new functional groups. Furthermore, modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, could be employed to introduce aryl, vinyl, or amino groups at specific positions, provided a suitable handle (e.g., a halogen) is present or can be installed on the aromatic ring. organic-chemistry.org Direct C-H functionalization is also a powerful tool for the late-stage modification of such scaffolds. rsc.orgresearchgate.net
The hydroxyl group is another key site for derivatization. Esterification or etherification of this group can be used to introduce a variety of functionalities, potentially modulating the solubility, stability, and biological activity of the resulting compounds.
| Functionalization Site | Reaction Type | Potential Reagents |
| Nitrogen Atom | Alkylation, Acylation, Arylation | Alkyl halides, Acyl chlorides, Arylboronic acids |
| Aromatic Ring | Electrophilic Substitution, Cross-Coupling | Nitrating agents, Halogens, Arylboronic acids |
| Hydroxyl Group | Esterification, Etherification | Acyl chlorides, Alkyl halides |
Role in the Synthesis of Mechanistic Probes for Chemical Biology Research (Non-clinical application)
The benzoxazole core is a known fluorophore, and its derivatives have been developed as fluorescent probes. rsc.orgThis compound can serve as a valuable precursor for the synthesis of mechanistic probes for chemical biology research. By attaching specific recognition elements or reactive groups to the scaffold, it is possible to create molecules that can be used to study biological processes in a non-clinical setting.
For example, a derivative of This compound could be designed to bind to a specific enzyme or receptor. The inherent fluorescence of the benzoxazole core would allow for the visualization and tracking of this interaction within a cell or in a biochemical assay. The fluorine atom can enhance the photostability and quantum yield of the probe, making it more suitable for long-term imaging experiments. mdpi.com
Furthermore, the scaffold could be incorporated into photoaffinity labels. By introducing a photoreactive group, the probe can be used to covalently label its biological target upon irradiation with light, enabling the identification of binding partners and the elucidation of molecular mechanisms of action.
Scaffold Modification and Ring Expansion/Contraction Studies
The exploration of novel chemical space often involves the modification of existing scaffolds through ring expansion, contraction, or rearrangement reactions. While direct studies on This compound are not extensively reported, principles from related heterocyclic systems can be applied.
Ring Expansion: It is conceivable that under specific conditions, the oxazole ring of the benzoxazole system could undergo ring expansion. For instance, reaction with appropriate reagents could lead to the formation of seven-membered heterocyclic systems, such as benzoxazepines. Such transformations would significantly alter the three-dimensional structure and properties of the molecule, opening up new avenues for exploration. Studies on related systems have shown that ring expansion of benzoxazolone derivatives can be achieved. umn.edu
Ring Contraction: Conversely, ring contraction reactions could lead to the formation of smaller heterocyclic or carbocyclic systems. For example, extrusion of a heteroatom from the oxazole ring could potentially lead to the formation of an indole (B1671886) or a related bicyclic system. The thermal or photochemical rearrangement of 1,2,4-benzoxadiazines to benzoxazoles is a known ring contraction process, suggesting the plausibility of such transformations within this class of compounds. rsc.orgrsc.org
Ring-Opening: The benzoxazole ring can also undergo nucleophilic attack, leading to ring-opening. This reaction can be a useful synthetic strategy to generate functionalized 2-aminophenol derivatives that would be difficult to prepare by other means. rsc.orgresearchgate.net The resulting aminophenol can then be used as a building block for the synthesis of other heterocyclic structures.
Future Research Directions and Perspectives for 3 Fluoro 2,1 Benzoxazol 1 3h Ol Chemistry
Exploration of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research will undoubtedly focus on developing sustainable and environmentally benign synthetic routes to 3-Fluoro-2,1-benzoxazol-1(3H)-ol and its derivatives. Current methodologies for benzoxazole (B165842) synthesis often rely on traditional techniques that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste.
Future synthetic strategies are expected to embrace a variety of eco-friendly approaches. These include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions.
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions with greater efficiency and under milder conditions.
Mechanochemistry: Solid-state reactions induced by mechanical force can eliminate the need for bulk solvents, thus reducing waste and simplifying purification processes.
Use of Greener Solvents: The exploration of deep eutectic solvents (DESs), ionic liquids, or water as reaction media will be crucial in minimizing the environmental footprint of synthetic processes.
Catalysis: The development of reusable and non-toxic catalysts, including nanocatalysts and biocatalysts, will be a key area of focus to enhance the sustainability of synthetic routes.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize synthetic planning and execution. For a molecule like this compound, AI and ML can be instrumental in several aspects of its chemical investigation.
Key applications of these computational tools include:
Retrosynthetic Analysis: AI-powered platforms can predict novel and efficient synthetic routes by analyzing vast databases of chemical reactions.
Reaction Condition Optimization: Machine learning algorithms can be trained to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst, reaction time) to maximize yield and minimize by-product formation.
Predictive Modeling: ML models can forecast the physicochemical and biological properties of novel derivatives of this compound, thereby guiding synthetic efforts towards compounds with desired characteristics.
By leveraging the predictive power of AI and ML, researchers can accelerate the discovery of new synthetic methodologies and the development of functional molecules based on the this compound scaffold, reducing the number of empirical experiments required.
Discovery of Novel Catalytic Systems for Specific Transformations
Catalysis is at the heart of efficient and selective organic synthesis. The development of novel catalytic systems tailored for specific transformations of this compound will be a significant area of future research. The existing literature on benzoxazole synthesis highlights the use of various metal-based and organocatalytic systems.
Future research in this domain will likely focus on:
Transition Metal Catalysis: The exploration of catalysts based on ruthenium, palladium, copper, and other transition metals for C-H functionalization, cross-coupling reactions, and asymmetric synthesis involving the benzoxazolol core.
Brønsted and Lewis Acid Catalysis: The design of highly efficient Brønsted and Lewis acid catalysts, including recyclable solid acids and ionic liquids, for cyclization and other acid-catalyzed reactions.
Nanocatalysis: The application of catalytically active nanoparticles to achieve high efficiency, selectivity, and catalyst recyclability in the synthesis and functionalization of this compound.
Photoredox Catalysis: The use of light-driven catalytic cycles to enable novel and previously inaccessible transformations under mild conditions.
The discovery of new catalytic systems will not only provide more efficient access to this compound but also open up new avenues for its derivatization and the synthesis of complex molecular architectures.
Investigation of the Compound's Role in Emerging Areas of Fundamental Chemical Research
The unique electronic and structural features of this compound suggest its potential for applications beyond traditional medicinal chemistry. Future fundamental research could explore its utility in several emerging areas:
Materials Science: The fluorine atom can impart unique photophysical properties to the molecule. researchgate.net Research into the fluorescence and phosphorescence characteristics of this compound and its derivatives could lead to the development of novel organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. globalresearchonline.net The inherent planarity of the benzoxazole system also makes it an interesting building block for organic electronic materials.
Supramolecular Chemistry: The hydroxyl group and the nitrogen and oxygen heteroatoms of the benzoxazolol core provide sites for hydrogen bonding and other non-covalent interactions. This makes this compound an attractive candidate for the construction of complex supramolecular assemblies, such as molecular cages, polymers, and gels, with potential applications in areas like molecular recognition and controlled release.
Chemical Biology: Fluorinated molecules are valuable tools in chemical biology due to the unique properties of the fluorine atom, which can influence metabolic stability and binding interactions. The potential of this compound as a scaffold for the design of probes to study biological processes or as a fragment in the development of new bioactive compounds warrants further investigation.
Unresolved Questions and Future Methodological Developments in Benzoxazolol Chemistry
Despite the extensive research on benzoxazoles, several questions and methodological challenges remain, particularly for the less common 2,1-benzoxazolol isomer. Future research will need to address these gaps:
Regioselective Synthesis: Developing synthetic methods that allow for the precise and controlled introduction of substituents at specific positions of the this compound core is a key challenge.
Stereoselective Synthesis: For derivatives with stereocenters, the development of asymmetric synthetic routes to access enantiomerically pure compounds will be crucial for evaluating their biological activity and for applications in chiral materials science.
Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound scaffold would be highly valuable for the rapid generation of molecular diversity and the optimization of properties.
Understanding Structure-Property Relationships: A deeper understanding of how the fluorine substituent and the hydroxyl group influence the electronic, photophysical, and biological properties of the 2,1-benzoxazolol system is needed. This will require a combination of experimental and computational studies.
Addressing these unresolved questions will not only advance the fundamental chemistry of benzoxazolols but also unlock their full potential for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Fluoro-2,1-benzoxazol-1(3H)-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via fluorination of benzoxazole precursors using protocols analogous to those for related fluorinated heterocycles. For example, fluorination may involve electrophilic substitution or nucleophilic displacement, as seen in the synthesis of 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol using aryl boronic acid intermediates under basic conditions . Optimizing solvent polarity (e.g., DMF or THF) and temperature (reflux vs. room temperature) can enhance yields. Purification via column chromatography or recrystallization is critical to isolate the product .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., C–F: ~1.34 Å) and angles, as well as hydrogen-bonding networks (O–H···O, C–H···F) observed in related benzoxaboroles . Complementary techniques like H/F NMR and IR spectroscopy validate functional groups and electronic environments .
Q. What role does the fluorine substituent play in the compound’s physicochemical properties?
- Methodology : Fluorine’s electronegativity alters electron density, affecting reactivity (e.g., increased resistance to electrophilic attack) and intermolecular interactions. In crystalline states, C–H···F hydrogen bonds contribute to layer stabilization, as shown in analogous structures . Computational studies (DFT) can quantify these effects by mapping electrostatic potentials .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for fluorinated benzoxazole derivatives?
- Methodology : Discrepancies between NMR/X-ray data and computational models often arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to probe conformational flexibility. Cross-validation with SCXRD (e.g., resolving disorder in fluorine positioning) and mass spectrometry ensures accuracy . For ambiguous F NMR signals, isotopic labeling or heteronuclear correlation experiments (HMBC) clarify connectivity .
Q. What strategies improve regioselectivity during fluorination of benzoxazole scaffolds?
- Methodology : Directed ortho-metalation (DoM) or transition-metal catalysis (e.g., Pd-mediated C–H activation) can enhance regiocontrol. For example, directing groups (e.g., boronic acids) guide fluorine incorporation to specific positions, as demonstrated in 5-Fluoro-benzoxaborole synthesis . Solvent effects (polar aprotic vs. protic) and additives (e.g., crown ethers) further modulate selectivity .
Q. How do intermolecular interactions in the solid state affect the compound’s bioavailability or stability?
- Methodology : Analyze crystal packing via SCXRD to identify dominant interactions (e.g., O–H···O vs. C–H···F). For instance, layered structures stabilized by H-bonds may reduce solubility, impacting drug delivery. Thermal gravimetric analysis (TGA) and dissolution studies under physiological pH conditions link structural motifs to stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
